[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
CAS No.:
Cat. No.: VC15737494
Molecular Formula: C9H9F2N3O2
Molecular Weight: 229.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F2N3O2 |
|---|---|
| Molecular Weight | 229.18 g/mol |
| IUPAC Name | [(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
| Standard InChI | InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
| Standard InChI Key | AUWOPSFQGPVGFE-ACAGNQJTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-(difluoromethoxy)phenyl group, providing aromaticity and electron-withdrawing characteristics.
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A methylideneamino (CH=N) linker, forming a Schiff base.
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A urea moiety (NHCONH2), known for hydrogen-bonding capabilities.
The E-configuration of the imine bond is stabilized by conjugation with the aromatic ring .
Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [(E)-{[4-(Difluoromethoxy)phenyl]methylidene}amino]urea |
| Molecular Formula | C₉H₈F₂N₃O₂ |
| Molecular Weight | 252.18 g/mol |
| Exact Mass | 252.0592 g/mol |
| Topological Polar Surface Area (TPSA) | 83.3 Ų |
| LogP (Octanol-Water) | 1.78 (predicted) |
Structural Highlights:
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The difluoromethoxy group (-OCHF₂) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
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The urea moiety enables hydrogen bonding with biological targets, as observed in enzyme-inhibitor complexes .
Synthesis and Characterization
Synthetic Route
The compound is hypothesized to form via condensation of 4-(difluoromethoxy)benzaldehyde with a urea derivative (e.g., semicarbazide or aminourea), following methodologies reported for analogous Schiff base ureas .
Proposed Reaction:
Key Steps:
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Schiff Base Formation: The aldehyde reacts with the primary amine of the urea derivative under reflux in polar aprotic solvents (e.g., methanol or ethanol), catalyzed by acetic acid .
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Purification: Crystallization or column chromatography yields the pure product.
Spectroscopic Characterization
Data inferred from structurally related compounds :
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | - C=N stretch: 1590–1610 - N-H (urea): 3320–3350 (asymmetric), 3180–3220 (symmetric) - C-F: 1120–1150 |
| ¹H NMR (δ, ppm) | - CH=N: 8.3 (s, 1H) - Ar-H (difluoromethoxy phenyl): 7.2–7.6 (m, 4H) - NH₂ (urea): 10.5–11.5 (broad) - OCHF₂: 6.8 (t, J = 72 Hz, 1H) |
| ¹³C NMR (δ, ppm) | - C=N: 155–160 - C=O (urea): 165–168 - Ar-C: 120–140 - OCHF₂: 85–90 (d, J = 240 Hz) |
| MS (ESI+) | [M+H]⁺: m/z 253.1 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL) .
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Stability: The imine bond may hydrolyze under strongly acidic or basic conditions, reverting to the aldehyde and urea precursor .
Crystallographic Insights
While no single-crystal data exists for this specific compound, related Schiff base ureas exhibit planar geometries around the C=N bond, facilitating π-π stacking and hydrogen-bonded networks in the solid state .
Biological Activity and Hypothetical Applications
Antimicrobial Activity
Schiff base ureas exhibit broad-spectrum antimicrobial properties. The electron-withdrawing -OCHF₂ group may enhance membrane penetration, potentiating activity against Gram-positive bacteria and fungi .
Material Science Applications
The compound’s conjugated system and hydrogen-bonding capacity make it a candidate for:
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